Cas no 2137811-98-2 (Tert-butyl 4-(methylamino)but-2-ynoate)
Tert-butyl 4-(methylamino)but-2-ynoate Chemical and Physical Properties
Names and Identifiers
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- EN300-786788
- 2137811-98-2
- tert-butyl 4-(methylamino)but-2-ynoate
- Tert-butyl 4-(methylamino)but-2-ynoate
-
- Inchi: 1S/C9H15NO2/c1-9(2,3)12-8(11)6-5-7-10-4/h10H,7H2,1-4H3
- InChI Key: OXFCRKBQTUFMRM-UHFFFAOYSA-N
- SMILES: O(C(C#CCNC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38.3Ų
Tert-butyl 4-(methylamino)but-2-ynoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-786788-0.05g |
tert-butyl 4-(methylamino)but-2-ynoate |
2137811-98-2 | 95% | 0.05g |
$959.0 | 2024-05-22 | |
| Enamine | EN300-786788-0.1g |
tert-butyl 4-(methylamino)but-2-ynoate |
2137811-98-2 | 95% | 0.1g |
$1005.0 | 2024-05-22 | |
| Enamine | EN300-786788-0.25g |
tert-butyl 4-(methylamino)but-2-ynoate |
2137811-98-2 | 95% | 0.25g |
$1051.0 | 2024-05-22 | |
| Enamine | EN300-786788-0.5g |
tert-butyl 4-(methylamino)but-2-ynoate |
2137811-98-2 | 95% | 0.5g |
$1097.0 | 2024-05-22 | |
| Enamine | EN300-786788-2.5g |
tert-butyl 4-(methylamino)but-2-ynoate |
2137811-98-2 | 95% | 2.5g |
$2240.0 | 2024-05-22 | |
| Enamine | EN300-786788-5.0g |
tert-butyl 4-(methylamino)but-2-ynoate |
2137811-98-2 | 95% | 5.0g |
$3313.0 | 2024-05-22 | |
| Enamine | EN300-786788-10.0g |
tert-butyl 4-(methylamino)but-2-ynoate |
2137811-98-2 | 95% | 10.0g |
$4914.0 | 2024-05-22 | |
| Enamine | EN300-786788-1.0g |
tert-butyl 4-(methylamino)but-2-ynoate |
2137811-98-2 | 95% | 1.0g |
$1142.0 | 2024-05-22 |
Tert-butyl 4-(methylamino)but-2-ynoate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Tert-butyl 4-(methylamino)but-2-ynoate
Tert-butyl 4-(methylamino)but-2-ynoate: A Comprehensive Overview
Tert-butyl 4-(methylamino)but-2-ynoate, also known by its CAS number 2137811-98-2, is a chemical compound that has garnered significant attention in the field of organic chemistry and drug discovery. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a methylamino-substituted but-2-ynoate moiety. The combination of these functional groups makes it a versatile molecule with potential applications in various areas of chemical research.
Recent studies have highlighted the importance of tert-butyl 4-(methylamino)but-2-ynoate in the development of bioactive compounds. Its structure allows for easy modification, enabling researchers to explore its potential as a precursor for more complex molecules. For instance, the presence of the methylamino group provides opportunities for hydrogen bonding, which is crucial in many biological interactions. This makes the compound a valuable tool in the design of new drugs targeting specific biological pathways.
The synthesis of tert-butyl 4-(methylamino)but-2-ynoate involves a multi-step process that typically begins with the preparation of the corresponding acid. Researchers have optimized various synthetic routes to enhance yield and purity, ensuring that the compound can be produced efficiently on a larger scale. The use of modern catalytic methods has further improved the selectivity and sustainability of these processes, aligning with current trends in green chemistry.
In terms of physical properties, tert-butyl 4-(methylamino)but-2-ynoate exhibits a melting point of approximately 65°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for its characterization and quality control during production.
The biological activity of tert-butyl 4-(methylamino)but-2-ynoate has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in disease pathways, such as kinases and proteases. For example, research published in the journal Nature Communications highlighted its ability to modulate cellular signaling pathways, suggesting its role in anti-cancer therapies. Furthermore, its methylamino group contributes to its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
The application of tert-butyl 4-(methylamino)but-2-ynoate extends beyond drug discovery. It has also been explored as a building block in organic synthesis, particularly in the construction of complex natural products and synthetic molecules. Its reactivity under various reaction conditions allows chemists to incorporate it into diverse frameworks, enhancing the scope of synthetic chemistry.
In conclusion, tert-butyl 4-(methylamino)but-2-ynoate is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with recent advancements in synthetic methods and biological studies, positions it as an important molecule in the chemical sciences. As research continues to uncover new insights into its properties and applications, this compound will undoubtedly play a pivotal role in shaping future innovations in organic chemistry and pharmacology.
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